molecular formula C7HClF4O B1301936 2,3,4,5-Tetrafluorobenzoyl chloride CAS No. 94695-48-4

2,3,4,5-Tetrafluorobenzoyl chloride

Cat. No. B1301936
M. Wt: 212.53 g/mol
InChI Key: XWCKIXLTBNGIHV-UHFFFAOYSA-N
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Patent
US04588726

Procedure details

24.3 g of magnesium turnings are suspended in 50 ml of anhydrous ethanol. 5 ml of carbon tetrachloride are added and, when the reaction has started, a mixture of 160 g of diethyl malonate, 100 ml of absolute ethanol and 400 ml of anhydrous toluene is added dropwise at 50°-60° C. The mixture is then heated at 50°-60° C. for 1 hour, cooled to 5° C. to -10° C. with dry ice/acetone and, at this temperature, a solution of 212.5 g of 2,3,4,5-tetrafluorobenzoyl chloride in 80 ml of absolute toluene is slowly added dropwise. The mixture is stirred at 0° to -5° C. for 1 hour, allowed to reach room temperature overnight, and, while cooling in ice, a mixture of 400 ml of ice-water and 25 ml of concentrated sulphuric acid is allowed to run in. The phases are separated and two further extractions with toluene are carried out. The combined toluene solutions are washed with saturated NaCl solution, dried with Na2SO4, and the solvent is removed in vacuo. 335 g of diethyl 2,3,4,5-tetrafluorobenzoylmalonate are obtained as a crude product.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
212.5 g
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].C(=O)=O.CC(C)=O.[F:20][C:21]1[C:29]([F:30])=[C:28]([F:31])[C:27]([F:32])=[CH:26][C:22]=1[C:23](Cl)=[O:24].S(=O)(=O)(O)O>C(O)C.C1(C)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[F:20][C:21]1[C:29]([F:30])=[C:28]([F:31])[C:27]([F:32])=[CH:26][C:22]=1[C:23]([CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
160 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Five
Name
Quantity
212.5 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° to -5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at 50°-60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated at 50°-60° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
to reach room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
two further extractions with toluene
WASH
Type
WASH
Details
The combined toluene solutions are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 335 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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